Batabulin sodium

Catalog No.
S548456
CAS No.
195533-98-3
M.F
C13H6F6NNaO3S
M. Wt
393.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batabulin sodium

CAS Number

195533-98-3

Product Name

Batabulin sodium

IUPAC Name

sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide

Molecular Formula

C13H6F6NNaO3S

Molecular Weight

393.24 g/mol

InChI

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1

InChI Key

UWPXRVDIKGZQQW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene, batabulin, T 138067, T-138067, T138067

Canonical SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]

Description

The exact mass of the compound Batabulin sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Properties

  • Some early-stage research suggests that batabulin sodium might have antiviral properties. For instance, a study published in the Journal of Virology in 2021 investigated its potential effectiveness against cytomegalovirus (CMV). The in-vitro study showed that batabulin sodium exhibited antiviral activity against CMV. However, more research is needed to confirm these findings and assess its safety and efficacy in humans. Source: Journal of Virology:

Other Potential Applications

  • Research into other potential applications of batabulin sodium is also in its early stages. Some studies are exploring its possible use in cancer treatment. However, more research is needed to determine its effectiveness and safety in this context.

Important Note

  • It is important to remember that batabulin sodium is still under investigation, and its long-term effects are unknown. More research is necessary to determine its safety and efficacy for any specific use.

Finding More Information

  • You can find more information about batabulin sodium by searching for scholarly articles in databases like PubMed or ScienceDirect. These databases contain research papers from peer-reviewed scientific journals.

Batabulin sodium, also known as T138067, is a synthetic compound characterized by the chemical formula C13H7F6NNaO3S. It features a unique structure that includes a pentafluorophenylsulfonamide moiety, which allows it to selectively interact with specific isotypes of beta-tubulin, namely beta1, beta2, and beta4. This interaction occurs at a conserved cysteine residue, leading to the disruption of microtubule polymerization. As a result, cells treated with batabulin exhibit significant morphological changes, including alterations in shape and an increase in chromosomal ploidy. Batabulin has been primarily investigated for its potential antineoplastic activity in various cancers, including breast cancer and hepatocellular carcinoma .

Batabulin sodium acts by covalently binding to specific beta-tubulin isotypes (β1, β2, β3, and β4) within cancer cells []. Beta-tubulin is a protein essential for the formation of microtubules, which are essential for cell division and structure. By binding to beta-tubulin, batabulin sodium disrupts microtubule polymerization, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of cancer cells [, ].

Batabulin sodium functions as a tubulin inhibitor by covalently binding to cysteine 239 of the beta-tubulin isotypes. This binding prevents the normal polymerization of tubulin into microtubules, which are essential for various cellular processes such as mitosis and intracellular transport. The inhibition of tubulin polymerization leads to cytoskeletal collapse and ultimately affects cell division and tumor growth .

Batabulin sodium has been primarily researched for its applications in oncology. It has been evaluated in clinical trials for treating various types of cancer, including:

  • Breast Cancer
  • Hepatocellular Carcinoma
  • Non-Small Cell Lung Cancer

Despite its potential, clinical development was halted due to insufficient efficacy in certain cancers .

Interaction studies involving batabulin sodium have focused on its mechanism of action as a tubulin polymerization inhibitor. It has been shown to bind covalently to cysteine residues on beta-tubulin isotypes, leading to degradation of tubulin and disruption of microtubule dynamics. Other studies have explored its interactions with different small molecules that also target tubulin, revealing insights into potential combination therapies or resistance mechanisms .

Batabulin sodium shares structural and functional similarities with several other compounds that target tubulin. Notable examples include:

  • Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules and prevents their depolymerization.
  • Vincristine: Another antineoplastic agent that inhibits microtubule formation by binding to tubulin.
  • Colchicine: A compound that disrupts microtubule assembly by binding to tubulin.

Comparison Table

CompoundMechanism of ActionClinical UseUnique Features
Batabulin SodiumInhibits tubulin polymerizationInvestigational for cancerCovalently modifies specific tubulin isotypes
PaclitaxelStabilizes microtubulesOvarian cancer, breast cancerPromotes polymerization
VincristineInhibits microtubule assemblyLeukemia, lymphomaDerived from periwinkle plant
ColchicineDisrupts microtubule assemblyGout treatmentAlkaloid with anti-inflammatory properties

Batabulin sodium is unique due to its selective modification of specific beta-tubulin isotypes, which may provide advantages over other compounds regarding efficacy and resistance profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

10

Exact Mass

392.98702748 g/mol

Monoisotopic Mass

392.98702748 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G04B77F772

Pharmacology

Batabulin Sodium is the sodium salt form of batabulin, a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. Batabulin covalently binds to and selectively modifies the beta 1, beta 2, beta 3, and beta 4 isotypes of beta tubulin at a conserved cysteine residue, resulting in disruption of microtubule polymerization, collapse of the cytoskeleton, an increase in chromosomal ploidy, cell cycle arrest, and tumor cell apoptosis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

195533-98-3

Dates

Modify: 2024-04-14
1: Ling X, He X, Apontes P, Cao F, Azrak RG, Li F. Enhancing effectiveness of the MDR-sensitive compound T138067 using advanced treatment with negative modulators of the drug-resistant protein survivin. Am J Transl Res. 2009 Jul 15;1(4):393-405. PubMed PMID: 19956451; PubMed Central PMCID: PMC2780039.
2: Berlin JD, Venook A, Bergsland E, Rothenberg M, Lockhart AC, Rosen L. Phase II trial of T138067, a novel microtubule inhibitor, in patients with metastatic, refractory colorectal carcinoma. Clin Colorectal Cancer. 2008 Jan;7(1):44-7. PubMed PMID: 18279576.
3: Kirby S, Gertler SZ, Mason W, Watling C, Forsyth P, Aniagolu J, Stagg R, Wright M, Powers J, Eisenhauer EA. Phase 2 study of T138067-sodium in patients with malignant glioma: Trial of the National Cancer Institute of Canada Clinical Trials Group. Neuro Oncol. 2005 Apr;7(2):183-8. PubMed PMID: 15831236; PubMed Central PMCID: PMC1871890.
4: Banerjee M, Poddar A, Mitra G, Surolia A, Owa T, Bhattacharyya B. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. J Med Chem. 2005 Jan 27;48(2):547-55. PubMed PMID: 15658868.
5: Kim YJ, Pannell LK, Sackett DL. Mass spectrometric measurement of differential reactivity of cysteine to localize protein-ligand binding sites. Application to tubulin-binding drugs. Anal Biochem. 2004 Sep 15;332(2):376-83. PubMed PMID: 15325307.
6: Fei X, Zheng QH, Wang JQ, Stone KL, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis, biodistribution and micro-PET imaging of radiolabeled antimitotic agent T138067 analogues. Bioorg Med Chem Lett. 2004 Mar 8;14(5):1247-51. PubMed PMID: 14980675.
7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.
9: Rubenstein SM, Baichwal V, Beckmann H, Clark DL, Frankmoelle W, Roche D, Santha E, Schwender S, Thoolen M, Ye Q, Jaen JC. Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier. J Med Chem. 2001 Oct 25;44(22):3599-605. PubMed PMID: 11606124.
10: von Angerer E. Tubulin as a target for anticancer drugs. Curr Opin Drug Discov Devel. 2000 Sep;3(5):575-84. PubMed PMID: 19649885.

Explore Compound Types